ATP-Red 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ATP-Red 1 is a multisite-binding switchable fluorescent probe that selectively and rapidly detects intracellular concentrations of adenosine triphosphate (ATP) in living cells. It is widely used in scientific research due to its high specificity and sensitivity in measuring ATP levels, which are crucial for various cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

ATP-Red 1 is synthesized through a series of chemical reactions involving the formation of a boron-ribose complex. The synthetic route typically involves the following steps:

Formation of the boron-ribose complex: This step involves the reaction of boronic acid with ribose to form a boron-ribose complex.

Introduction of the fluorescent moiety: The fluorescent moiety is introduced through a coupling reaction with the boron-ribose complex.

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for large-scale production by:

Optimizing reaction conditions: Reaction conditions such as temperature, pH, and solvent are optimized to maximize yield and purity.

Automating the process: Automation of the synthesis and purification steps ensures consistency and efficiency in production.

Quality control: Rigorous quality control measures, including HPLC and mass spectrometry, are implemented to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

ATP-Red 1 undergoes several types of chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, which may affect its fluorescence properties.

Reduction: Reduction reactions can also impact the fluorescence intensity of this compound.

Substitution: Substitution reactions involving the boron-ribose complex can modify the structure and properties of this compound.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Oxidizing agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.

Reducing agents: Such as sodium borohydride (NaBH4) for reduction reactions.

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions. For example:

Oxidation products: Oxidation reactions may result in the formation of oxidized derivatives of this compound.

Reduction products: Reduction reactions may yield reduced forms of this compound with altered fluorescence properties.

Applications De Recherche Scientifique

Chemistry

ATP-Red 1 is widely used as a fluorescent probe in chemical research to study ATP levels during various reactions. Its ability to provide real-time measurements allows researchers to understand better the dynamics of ATP in chemical processes.

Biology

In biological research, this compound is employed for live-cell imaging, enabling scientists to monitor ATP levels dynamically. This application is particularly useful for studying cellular metabolism and energy production, as demonstrated in the following case study:

Case Study: Monitoring Mitochondrial Activity

- Objective: To visualize mitochondrial ATP levels in cancer cells.

- Method: Researchers utilized this compound alongside MitoTracker Green to co-localize and quantify ATP within mitochondria.

- Findings: The study revealed that high mitochondrial activity correlates with increased ATP production in metastatic cancer cells .

Medicine

In medical research, this compound plays a vital role in investigating the implications of ATP in various diseases, including cancer and neurodegenerative disorders. Its application extends to understanding drug resistance mechanisms in cancer therapy.

Case Study: Cancer Drug Resistance

- Objective: To explore how high ATP production contributes to drug resistance.

- Method: Researchers isolated ATP-high and ATP-low subpopulations of MCF7 breast cancer cells using flow cytometry after staining with this compound.

- Findings: The study indicated that ATP-high cells exhibited increased proliferation and resistance to chemotherapy, highlighting the potential of targeting mitochondrial metabolism as a therapeutic strategy .

Industry

This compound is also applied in industrial settings to monitor and optimize production processes by measuring ATP levels. This application is crucial for maintaining quality control in bioprocessing and fermentation industries.

Data Tables

The following table summarizes key applications of this compound across different fields:

| Application Field | Description | Key Findings |

|---|---|---|

| Chemistry | Fluorescent probe for studying ATP dynamics | Real-time monitoring of chemical reactions |

| Biology | Live-cell imaging for mitochondrial studies | Correlation between mitochondrial activity and cancer cell metabolism |

| Medicine | Investigating role of ATP in diseases | Insights into drug resistance mechanisms |

| Industry | Monitoring ATP levels in production processes | Optimization of bioprocessing efficiency |

Mécanisme D'action

ATP-Red 1 exerts its effects through a mechanism involving the binding of ATP to the boron-ribose complex. The presence of ATP induces a conformational change in the complex, resulting in the opening of the ring structure and the production of fluorescence. This fluorescence can be measured to determine ATP levels in living cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to ATP-Red 1 include:

BioTracker ATP-Red: Another fluorescent probe used for detecting ATP in living cells.

Mito-Tracker Green: A fluorescent dye used to stain mitochondria in live cells.

JC-1: A fluorescent dye used to measure mitochondrial membrane potential

Uniqueness of this compound

This compound is unique due to its high specificity and sensitivity in detecting ATP levels. Unlike other fluorescent probes, this compound can rapidly and selectively respond to changes in ATP concentrations, making it an invaluable tool in scientific research .

Activité Biologique

ATP-Red 1 is a multisite-binding switchable fluorescent probe that has garnered attention for its ability to selectively and rapidly respond to intracellular levels of adenosine triphosphate (ATP) in living cells. This compound is particularly significant in the study of mitochondrial function and cellular metabolism, given ATP's critical role as an energy currency in biological systems.

This compound operates by binding specifically to ATP, leading to a fluorescence change that can be quantitatively measured. The compound exhibits maximum absorption and emission wavelengths of 570/566 nm and 590/585 nm, respectively . Its high membrane permeability allows it to effectively penetrate cell membranes, making it suitable for live-cell imaging applications. Upon binding ATP, the fluorescence intensity of this compound increases significantly—up to 5.6-fold in the presence of 5 mM ATP .

1. Mitochondrial Imaging

This compound has been utilized extensively for real-time monitoring of mitochondrial ATP levels. Live-cell imaging studies have demonstrated that this compound predominantly localizes to mitochondria, allowing researchers to visualize changes in mitochondrial ATP concentrations under various physiological conditions . For instance, a study showed decreased mitochondrial ATP levels in cells subjected to potassium cyanide (KCN) treatment, which inhibits oxidative phosphorylation (OXPHOS), as well as during starvation conditions .

2. Cancer Research

The probe has also been instrumental in cancer research. High ATP production has been linked to increased metastatic potential in cancer cells. In a study involving MDA-MB-231 breast cancer cells, it was found that cells with elevated ATP levels exhibited enhanced migration and invasion capabilities, suggesting that ATP acts as a metabolic marker for aggressive cancer phenotypes . Furthermore, treatment with drugs that deplete ATP, such as Bedaquiline, showed promise in reducing metastasis by targeting high-ATP cancer cells .

Case Study: Monitoring Apoptosis

In a notable study, researchers used this compound to observe changes in mitochondrial ATP levels during early stages of apoptosis. The probe allowed for the detection of increased mitochondrial ATP levels before significant morphological changes occurred in the cells, indicating its potential as an early marker for apoptotic processes .

Case Study: Drug Resistance Mechanisms

Another investigation highlighted the role of this compound in understanding drug resistance mechanisms in cancer therapy. By isolating ATP-high and ATP-low subpopulations from MCF7 breast cancer cells using flow cytometry after staining with this compound, researchers could identify cellular characteristics associated with drug resistance. This approach revealed that high ATP levels were correlated with increased expression of genes related to mitochondrial function and drug resistance .

Research Findings Summary

Propriétés

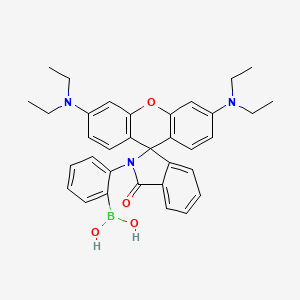

IUPAC Name |

[2-[3',6'-bis(diethylamino)-3-oxospiro[isoindole-1,9'-xanthene]-2-yl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36BN3O4/c1-5-36(6-2)23-17-19-27-31(21-23)42-32-22-24(37(7-3)8-4)18-20-28(32)34(27)26-14-10-9-13-25(26)33(39)38(34)30-16-12-11-15-29(30)35(40)41/h9-22,40-41H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNKNUIFMZUJTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1N2C(=O)C3=CC=CC=C3C24C5=C(C=C(C=C5)N(CC)CC)OC6=C4C=CC(=C6)N(CC)CC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36BN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.